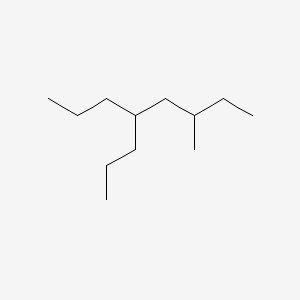
3-Methyl-5-propyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-propyloctane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon consisting of a chain of eight carbon atoms with a methyl group attached to the third carbon and a propyl group attached to the fifth carbon. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms .
Preparation Methods
The synthesis of 3-Methyl-5-propyloctane can be achieved through various organic synthesis routes. One common method involves the alkylation of octane derivatives. For instance, starting with 5-propyloctane, a Friedel-Crafts alkylation reaction can be employed to introduce a methyl group at the third carbon position. This reaction typically uses a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions .
In industrial settings, the production of this compound may involve catalytic hydrogenation of unsaturated precursors or the use of zeolite catalysts to facilitate the isomerization of linear alkanes into branched structures .
Chemical Reactions Analysis
3-Methyl-5-propyloctane, like other alkanes, primarily undergoes reactions characteristic of saturated hydrocarbons. These include:
Oxidation: Combustion in the presence of oxygen to produce carbon dioxide and water.
Halogenation: Substitution reactions with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.
Cracking: Thermal or catalytic cracking to produce smaller hydrocarbons.
Common reagents for these reactions include halogens (Cl2, Br2) for halogenation and oxygen (O2) for combustion. The major products formed depend on the specific reaction conditions but typically include smaller alkanes, alkenes, and haloalkanes .
Scientific Research Applications
3-Methyl-5-propyloctane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of branched alkanes in various chemical reactions and processes.
Biology: Investigated for its interactions with biological membranes and its potential effects on cellular processes.
Medicine: Explored for its potential use as a solvent or carrier in pharmaceutical formulations.
Mechanism of Action
As a hydrocarbon, 3-Methyl-5-propyloctane does not have specific biological targets or pathways. Its effects are primarily physical, such as its role as a solvent or its impact on the viscosity and volatility of mixtures. In chemical reactions, its behavior is dictated by the stability of its carbon-carbon and carbon-hydrogen bonds, which influence its reactivity under various conditions .
Comparison with Similar Compounds
3-Methyl-5-propyloctane can be compared to other branched alkanes such as:
3-Ethyl-4-methyloctane: Similar in structure but with different branching, leading to variations in physical properties and reactivity.
3,3-Dimethylhexane: Another branched alkane with a different carbon chain length and branching pattern.
2-Methyl-5-propyloctane: An isomer with the methyl group on the second carbon instead of the third, affecting its chemical behavior
The uniqueness of this compound lies in its specific branching pattern, which influences its physical properties such as boiling point, melting point, and density, as well as its reactivity in chemical processes .
Properties
CAS No. |
62184-36-5 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3-methyl-5-propyloctane |
InChI |
InChI=1S/C12H26/c1-5-8-12(9-6-2)10-11(4)7-3/h11-12H,5-10H2,1-4H3 |
InChI Key |
VOSHMCRSZWNTLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)CC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















